molecular formula C18H18N2O5S B2576155 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 895437-38-4

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2576155
CAS RN: 895437-38-4
M. Wt: 374.41
InChI Key: WPSWOWKEMBPYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole-based compound. Thiazole is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Tumor Proliferation Assessment

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide derivatives have been investigated for their potential in tumor proliferation assessment. A study used N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a cellular proliferative marker, to evaluate tumor proliferation in patients with malignant neoplasms through PET imaging. The uptake of 18F-ISO-1 in tumors showed a significant correlation with the tumor Ki-67 (a proliferation marker) and mitotic index. This suggests its potential for evaluating the proliferative status of solid tumors. Importantly, the study found that the radiation doses to normal organs from 18F-ISO-1 were relatively small, indicating its safety for clinical trials (Dehdashti et al., 2013).

Chemosensitivity Testing for Cancer Treatment

The compound was also implicated in studies related to chemosensitivity testing for cancer treatment. One study employed the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay to evaluate appropriate adjuvant chemotherapy for patients with advanced colorectal cancer. The results indicated that patients sensitive to chemotherapy drugs, as determined by the MTT assay, had significantly better survival outcomes compared to those who were insensitive or did not receive chemotherapy. This highlights the potential of the MTT assay, which involves compounds similar to this compound, in optimizing adjuvant chemotherapy for advanced colorectal cancer patients (Kabeshima et al., 2002).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future direction could be to explore these potential applications of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide.

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-12-6-5-10(7-13(12)23-2)17(21)20-18-19-11-8-14(24-3)15(25-4)9-16(11)26-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSWOWKEMBPYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.